(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol
Overview
Description
This compound is a part of carbocyclic nucleosides, a category that has drawn interest due to their structural resemblance to natural nucleosides, with potential implications in antiviral and antineoplastic activities. The focus here is on the synthesis, molecular structure analysis, chemical reactions, and properties of this specific cyclopentane derivative.
Synthesis Analysis
The synthesis of carbocyclic nucleosides involves stereocontrolled processes to achieve the desired cyclopentane framework. A notable method includes the conversion of oxiranes to aminocyclopropanecarboxylate, followed by cyclization to cyclopentanone ester, reduction, and functional group manipulation to achieve the target compound (Chang et al., 1994). Additionally, asymmetric transfer hydrogenation via dynamic kinetic resolution has been developed for rac-α-(purin-9-yl)cyclopentones, providing an efficient route to chiral carbocyclic nucleosides (Zhang et al., 2019).
Molecular Structure Analysis
Crystal structure studies of related cyclopentane derivatives reveal insights into their conformation and molecular arrangement. For instance, malononitrile derivatives have been characterized, showing cyclopentane rings adopting envelope conformations and highlighting the importance of hydrogen bonding in the crystal structure (Guo et al., 2014).
Chemical Reactions and Properties
Cyclopentane derivatives participate in various chemical reactions, including cyclotrimerization, which has been employed to synthesize novel tris(purin-6-yl)benzenes as Hoogsteen-triplet analogues, demonstrating the compound's versatility in forming complex molecular architectures (Hocek et al., 2001).
Physical Properties Analysis
The compound's physical properties, such as melting point, solubility, and crystal structure, are crucial for its characterization and application. While specific data on "(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol" is not directly available, studies on similar compounds provide a foundation for understanding its behavior.
Chemical Properties Analysis
Vibrational spectroscopy and molecular docking studies on related cyclopentane derivatives highlight their electronic properties and potential biological interactions. For instance, vibrational analysis and docking studies have been used to explore the anti-viral activity of specific cyclopentane derivatives, indicating the compound's potential in drug discovery (Rizwana et al., 2020).
Scientific Research Applications
Synthesis and Antiviral Assessment
A study by Yin et al. (2009) presented a new synthesis route for a compound closely related to (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol. This synthesis, involving a fluorinated cyclopentanol, was significant in its contrast to existing methods where fluorination occurred after the formation of the purine ring. The synthesized compound displayed potential antiviral activity, particularly against measles virus, although it also showed cytotoxicity in host cells (Yin, Li, Yang, & Schneller, 2009).
Inhibition of Measles Virus Replication
Barnard et al. (2001) explored the anti-Measles Virus (MV) activity of various 5′-nor carbocyclic adenosine analogues, including compounds structurally similar to (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol. These compounds demonstrated significant inhibition of the MV, showcasing their potential as therapeutic agents in combating measles (Barnard et al., 2001).
Enzymatic Synthesis Inhibitors
Coulter et al. (1974) investigated the inhibitory properties of various carbocyclic and heterocyclic amino acids, including analogues to (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol, on the enzymatic synthesis of S-adenosyl-L-methionine. Their study revealed significant insights into how these compounds can act as competitive inhibitors, pointing towards their potential therapeutic applications in various biochemical processes (Coulter, Lombardini, Sufrin, & Talalay, 1974).
Safety And Hazards
- Toxicity : Aristeromycin’s toxicity profile remains an area of study. Researchers must assess its safety for potential therapeutic use.
- Handling Precautions : Proper handling, storage, and disposal protocols are essential due to its potential bioactivity.
Future Directions
- Biological Studies : Investigate Aristeromycin’s effects on cellular processes, including its impact on nucleotide metabolism.
- Drug Development : Explore its potential as an antiviral, anticancer, or immunomodulatory agent.
- Structural Modifications : Design analogs with improved properties or selectivity.
Remember that this analysis is based on available information, and further research is necessary to uncover additional insights. For more detailed references, consult scientific literature123.
properties
IUPAC Name |
(1R,2S,3R)-3-(6-aminopurin-9-yl)cyclopentane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c11-9-7-10(13-3-12-9)15(4-14-7)5-1-2-6(16)8(5)17/h3-6,8,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZASVOKHBMDKGF-JKMUOGBPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1N2C=NC3=C(N=CN=C32)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00925128 | |
Record name | 3-(6-Amino-9H-purin-9-yl)cyclopentane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00925128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol | |
CAS RN |
129706-34-9, 125409-63-4 | |
Record name | rel-(1R,2S,3R)-3-(6-Amino-9H-purin-9-yl)-1,2-cyclopentanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129706-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-(2',3'-Dihydroxycyclopentan-1'-yl)adenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125409634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(6-Amino-9H-purin-9-yl)cyclopentane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00925128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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